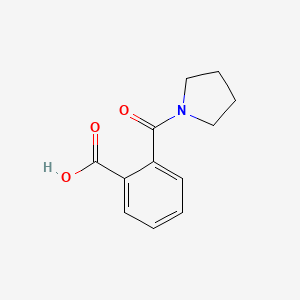

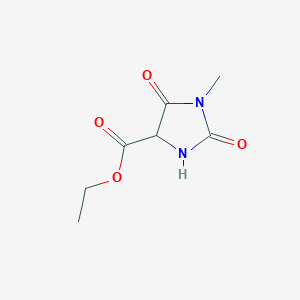

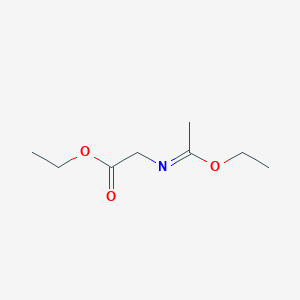

![molecular formula C15H14N2O2 B1267888 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 23474-61-5](/img/structure/B1267888.png)

2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, including 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one, has been reported through various methodologies. One efficient method involves the solid support synthesis utilizing SNAr methodology on AMEBA resin, highlighting the flexibility and excellent purity (>90%) of the final products (Ouyang, Tamayo, & Kiselyov, 1999). Another approach uses a biomass-derived strategy for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones among other heterocycles, mediated by biomass-derived N-arylated 2-aminophenols, showcasing a method for assembling novel benzo-fused N-heterocycles with good to excellent yields (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin-11(10H)-ones has been elucidated through various analytical techniques. Studies on their solid state conformational parameters reveal detailed insights into the molecular geometry and structural conformation, providing a foundation for understanding the interaction of these compounds with biological receptors (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

The chemical reactivity of this compound involves various nucleophilic substitutions and ring-closure reactions leading to a diverse array of derivatives. For example, the synthesis of [11-14C]-dibenz[b,f][1,4]oxazepine and its derivatives through oxidation, hydrolysis, and enzymic conversion highlights the compound's versatility in chemical transformations (Harrison, Inch, & Upshall, 1978).

Physical Properties Analysis

The physical properties of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, including solubility, melting points, and crystal structure, are critical for their application in material science and pharmaceuticals. The preparation of the eight monohydroxydibenz[b,f][1,4]oxazepin-11(10H)-ones and the determination of their mass spectra provide essential data on the fragmentation patterns and physical characteristics of these compounds (Brewster, Clarke, Harrison, Inch, & Utley, 1976).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and stability under different conditions, are fundamental aspects of dibenzo[b,f][1,4]oxazepin-11(10H)-ones. The catalytic enantioselective reactions and their applications in synthesizing chiral compounds illustrate the potential of these compounds in asymmetric synthesis, demonstrating their utility in producing optically active derivatives with significant enantioselectivities (De Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties :

- Ouyang et al. (1999) reported an efficient method for assembling dibenz[b,f]oxazepin-11(10H)-ones, demonstrating the synthesis's flexibility and the high purity of the final products (Ouyang, Tamayo, & Kiselyov, 1999).

- Munck et al. (2017) explored a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivities (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

- Samet et al. (2006) described base-catalyzed intramolecular nucleophilic substitution for synthesizing dibenzo[b,f][1,4]oxazepin-11(10H)-ones (Samet, Kislyi, Marshalkin, & Semenov, 2006).

Chemical Transformations and Applications :

- Brewster et al. (1976) prepared various monohydroxydibenz[b,f][1,4]oxazepin-11(10H)-ones and analyzed their mass spectra, contributing to the understanding of their fragmentation patterns and chemical behavior (Brewster, Clarke, Harrison, Inch, & Utley, 1976).

- Luo, Wu, & Dai (2014) discussed a one-pot synthesis method for dibenz[b,f][1,4]oxazepines, which integrates microwave heating with U-4CR and post-Ugi transformations, enhancing the efficiency and diversity in chemical synthesis (Luo, Wu, & Dai, 2014).

Biological and Pharmacological Exploration :

- Klunder et al. (1992) found that certain dibenz[b,f][1,4]oxazepin-11(10H)-ones inhibited HIV-1 reverse transcriptase, highlighting the potential for these compounds in antiviral research (Klunder, Hargrave, West, Cullen, Pal, Behnke, Kapadia, Mcneil, Wu, & Chow, 1992).

- Naporra et al. (2016) synthesized and characterized dibenzo[b,f][1,4]oxazepine derivatives, evaluating their pharmacological effects on histamine receptors and other GPCRs, which is crucial for understanding their potential therapeutic applications (Naporra, Gobleder, Wittmann, Spindler, Bodensteiner, Bernhardt, Hübner, Gmeiner, Elz, & Strasser, 2016).

Propiedades

IUPAC Name |

8-amino-5-ethylbenzo[b][1,4]benzoxazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-17-12-5-3-4-6-14(12)19-13-8-7-10(16)9-11(13)15(17)18/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQVQZLUXCWJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178030 | |

| Record name | 2-Amino-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23474-61-5 | |

| Record name | 2-Amino-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023474615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)